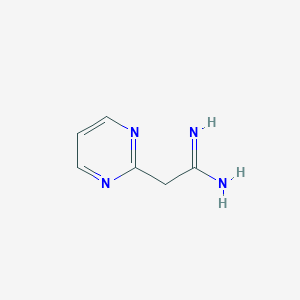
1H-Imidazole-2-carbaldehydeoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carbaldehydeoxime is a heterocyclic organic compound featuring an imidazole ring substituted with a carbaldehyde and an oxime group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehydeoxime can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired oxime derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-2-carbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-carbaldehydeoxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions are crucial for the compound’s biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-2-carboxaldehyde: Similar structure but lacks the oxime group.
1H-Imidazole-4-carbaldehydeoxime: Similar structure with the oxime group at a different position.
2-Methyl-1H-imidazole-4-carbaldehydeoxime: A methyl-substituted derivative.
Uniqueness: 1H-Imidazole-2-carbaldehydeoxime is unique due to the presence of both the carbaldehyde and oxime groups on the imidazole ring. This dual functionality allows for diverse chemical reactivity and a broad range of applications in various fields .
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
(NZ)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3- |
InChI-Schlüssel |
UFKWQRUCZNBSDY-CLTKARDFSA-N |
Isomerische SMILES |
C1=CN=C(N1)/C=N\O |
Kanonische SMILES |
C1=CN=C(N1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


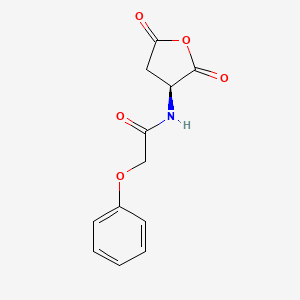




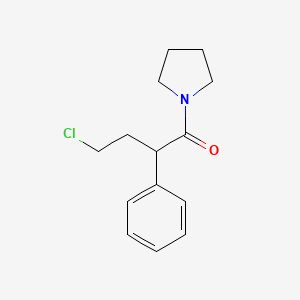
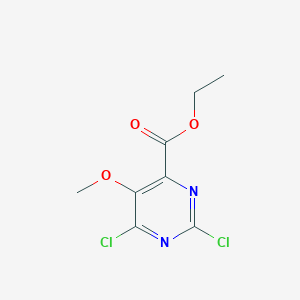
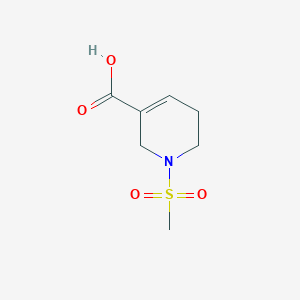
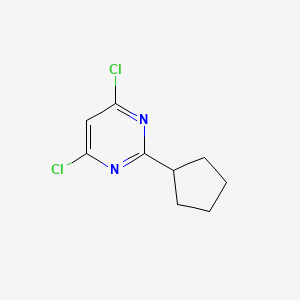
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)

